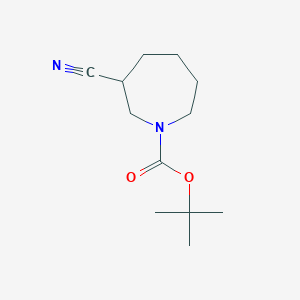

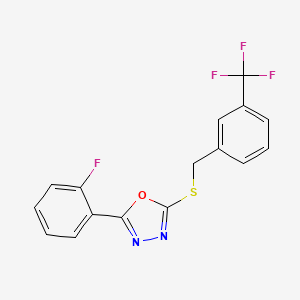

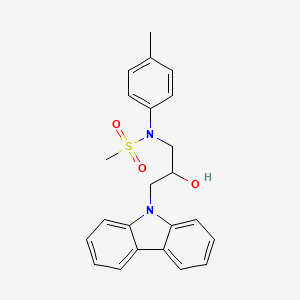

![molecular formula C24H24N4O2S B2480895 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1169955-31-0](/img/structure/B2480895.png)

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that have attracted significant attention due to their diverse biological activities and potential therapeutic applications. Its structure features a combination of several pharmacophore elements, including the tetrahydronaphthalene, pyrazole, and thiazole moieties, which are often explored for their tumor inhibitory, antioxidant, and various receptor binding properties.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, starting from basic chemical building blocks like acetyl derivatives, aromatic aldehydes, and various amine components. For example, a related synthesis involves the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes to produce intermediates, which are further modified through reactions such as cyclization, condensation, and hydrazinolysis to obtain the target compounds with potential tumor inhibitory and antioxidant activities (Hamdy et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by complex cyclic systems that include various functional groups attached to the core structure. X-ray crystallography and spectroscopic methods such as NMR, IR, and mass spectrometry are commonly employed to elucidate the structure, confirming the presence of specific functional groups and the overall 3D arrangement of atoms (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions between the functional groups present in the molecule. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, which are critical for modifying the structure and thus the biological activity of the compound. The presence of electron-withdrawing or donating groups can significantly influence these properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical application of any chemical compound. These properties are influenced by the molecular structure and the functional groups present. The analysis often involves techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the compound's stability and physical behavior under various conditions.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity towards other chemical entities, and photochemical behavior, are essential for understanding their interactions in biological systems. Spectroscopic methods like UV-Vis, IR, and NMR provide insights into the electronic structure and chemical behavior, aiding in the design of compounds with desired biological activities.

For further in-depth research and additional details on the synthesis, structure, and properties of similar compounds, these references provide a wealth of information:

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Compounds structurally related to N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been synthesized and evaluated for their antibacterial activity. A study by Palkar et al. (2017) showed that analogs with a 2-aminobenzothiazole nucleus exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Anticancer Evaluation

Several structurally similar compounds have been synthesized and evaluated for their anticancer properties. Gouhar and Raafat (2015) synthesized a compound with a tetrahydronaphthalen-2-yl moiety and tested it against various cancer cell lines, highlighting its potential as an anticancer agent (Gouhar & Raafat, 2015).

Thromboxane A2 Synthase Inhibition

Research by Cozzi et al. (1991) on N-imidazolyl derivatives of the naphthalene ring, closely related to the compound , demonstrated their effectiveness as inhibitors of thromboxane A2 synthase. This activity is significant for potential applications in cardiovascular diseases (Cozzi et al., 1991).

Synthesis Techniques and Other Applications

- Advanced synthesis techniques: A study by Takashima-Hirano et al. (2012) discussed the use of Pd(0)-mediated rapid carbonylation for synthesizing similar compounds, which is relevant for efficient and novel synthesis methods (Takashima-Hirano, Ishii, & Suzuki, 2012).

- Potential use in heterocyclic chemistry: The work by Bialy and Gouda (2011) on cyanoacetamide in heterocyclic chemistry suggests the versatility of similar compounds in creating diverse heterocyclic structures, useful in various chemical applications (Bialy & Gouda, 2011).

Propiedades

IUPAC Name |

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c1-3-30-19-9-6-10-20-22(19)26-24(31-20)28-21(13-15(2)27-28)25-23(29)18-12-11-16-7-4-5-8-17(16)14-18/h6,9-14H,3-5,7-8H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTSUMRDQVFEIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(CCCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

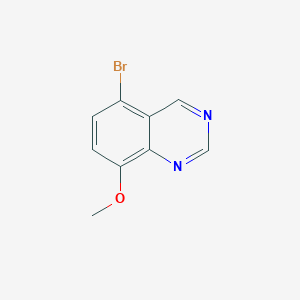

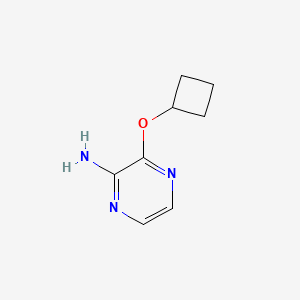

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

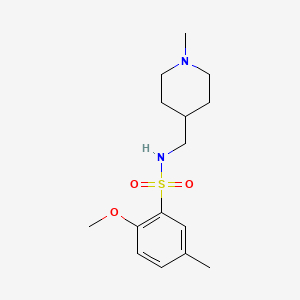

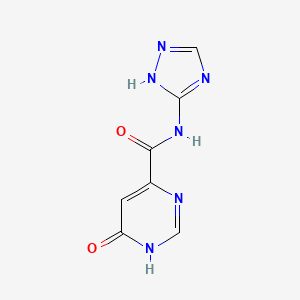

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)

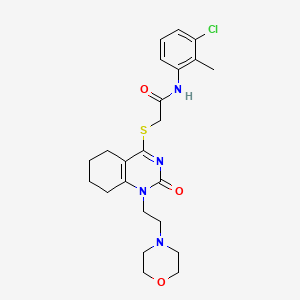

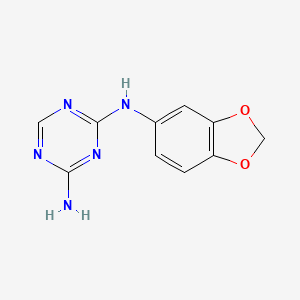

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)